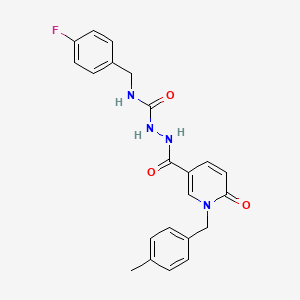

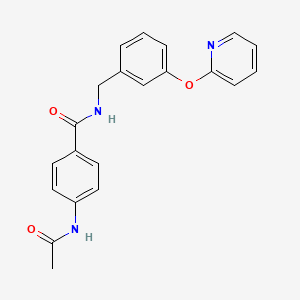

![molecular formula C12H23N3O B2501425 N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide CAS No. 2305474-55-7](/img/structure/B2501425.png)

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide, also known as DMPP, is a compound that has been widely used in scientific research due to its ability to activate nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs and has been used to study the physiological and biochemical effects of nAChR activation.

Mecanismo De Acción

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide activates nAChRs by binding to the orthosteric site on the receptor. This binding causes a conformational change in the receptor that opens the ion channel and allows the influx of cations such as Na+ and Ca2+. The resulting depolarization of the membrane potential can lead to the release of neurotransmitters and the activation of downstream signaling pathways.

Efectos Bioquímicos Y Fisiológicos

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In neurons, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) by activating presynaptic nAChRs. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can also enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to increase the release of dopamine in the striatum, a brain region involved in reward processing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective agonist of nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is also relatively stable and can be stored for extended periods of time. However, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be toxic at high concentrations, which can limit its use in certain experimental paradigms.

Direcciones Futuras

For research on N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide include investigating its role in addiction and substance abuse, as well as its potential therapeutic applications in neurodegenerative diseases.

Métodos De Síntesis

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be synthesized through a multistep process starting from 4-methyl-1,4-diazepan-1-amine. The first step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to form Boc-protected 4-methyl-1,4-diazepan-1-amine. The Boc group is then removed with trifluoroacetic acid (TFA) to expose the amino group. The resulting amine is then reacted with 3-bromopropionyl bromide to form N-(3-bromopropionyl)-4-methyl-1,4-diazepan-1-amine. This intermediate is then reacted with propargylamine to form N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide.

Aplicaciones Científicas De Investigación

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been used extensively in scientific research to study the physiological and biochemical effects of nAChR activation. nAChRs are a type of ligand-gated ion channel that are widely expressed in the nervous system and play important roles in neurotransmission, learning, and memory. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is a potent agonist of nAChRs and has been used to study the effects of nAChR activation on neuronal excitability, synaptic transmission, and plasticity.

Propiedades

IUPAC Name |

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-3-12(16)13-6-4-8-15-9-5-7-14(2)10-11-15/h3H,1,4-11H2,2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEGWVDUZUKWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

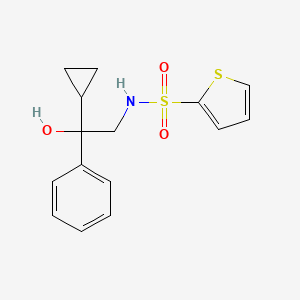

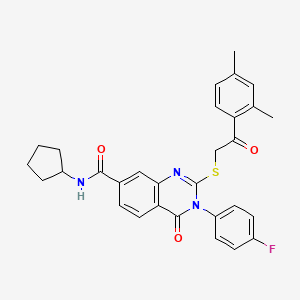

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

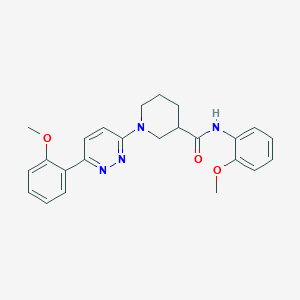

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

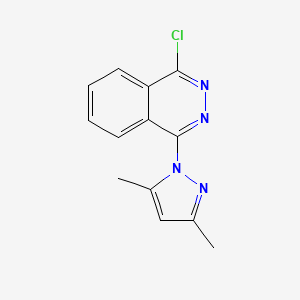

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

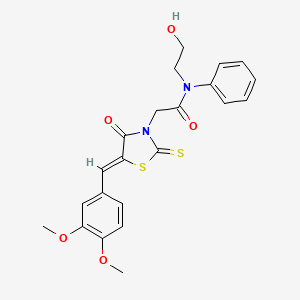

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)